3-(Chloromethyl)-5-methoxybenzonitrile
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Overview
Description
3-(Chloromethyl)-5-methoxybenzonitrile is an organic compound with the molecular formula C9H8ClNO. It is a derivative of benzonitrile, featuring a chloromethyl group at the 3-position and a methoxy group at the 5-position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-methoxybenzonitrile typically involves the chloromethylation of 5-methoxybenzonitrile. One common method is the reaction of 5-methoxybenzonitrile with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common methods.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
3-(Chloromethyl)-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive compounds that can be used in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . The chloromethyl group can also act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzonitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.
5-Methoxybenzonitrile: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
3-(Chloromethyl)-4-methoxybenzonitrile: Similar structure but with the methoxy group at the 4-position, which can influence its reactivity and biological activity.
Uniqueness
3-(Chloromethyl)-5-methoxybenzonitrile is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct reactivity patterns and potential biological activities. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry.
Properties
Molecular Formula |
C9H8ClNO |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methoxybenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,5H2,1H3 |
InChI Key |
IGPKUELDKAWTAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)CCl |
Origin of Product |
United States |
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